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An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-
Dichlorophenyl)thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic building block

with significant potential in medicinal chemistry and materials science. The thiazole nucleus is a

key pharmacophore in numerous approved drugs, and its substitution with a dichlorophenyl

group and a carboxylic acid moiety suggests applications in the development of novel kinase

inhibitors, antibacterial agents, and other therapeutics.[1] This guide provides a comprehensive

technical overview of the core physicochemical properties of this compound. Addressing a

notable gap in publicly available data, this document not only collates known information but

also furnishes detailed, field-proven experimental protocols for the determination of its essential

characteristics. The methodologies are presented with a focus on causality, ensuring that

researchers, scientists, and drug development professionals can both execute and interpret

their findings with confidence.

Chemical Identity and Structure
Accurate identification is the cornerstone of all subsequent research. The fundamental

identifiers for 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid are summarized below. The

structure is characterized by a central thiazole ring, substituted at the 2-position with a 2,4-
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dichlorophenyl group and at the 4-position with a carboxylic acid, a key functional group for

derivatization or interaction with biological targets.

Identifier Value Source

CAS Number 1094355-53-9 [2][3]

Molecular Formula C₁₀H₅Cl₂NO₂S [3]

Molecular Weight 274.12 g/mol [3]

IUPAC Name
2-(2,4-dichlorophenyl)-1,3-

thiazole-4-carboxylic acid

Synonyms
2-(2,4-Dichlorophenyl)thiazole-

4-carboxylic acid
[2]

Core Physicochemical Properties: Experimental
Assessment
A thorough understanding of a compound's physicochemical profile is critical for predicting its

behavior in both chemical and biological systems. This section outlines the significance of each

core property and provides robust protocols for their experimental determination, as specific

data for this compound is not widely published.

Solid-State Properties: Melting Point
The melting point is a primary indicator of a substance's purity and provides insight into its

crystal lattice energy. A sharp melting range typically signifies high purity, while a broad range

may indicate the presence of impurities.

Status: Experimental data is not currently available in public literature.

Protocol for Determination via Digital Melting Point Apparatus:

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.
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Instrument Setup: Place the capillary into the heating block of a calibrated digital melting

point apparatus.

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid

temperature ramp (10-20 °C/min) to find a rough estimate.

Accurate Determination: Using a fresh sample, set the apparatus to ramp at a slow rate (1-2

°C/min) starting from approximately 20 °C below the estimated melting point.

Observation: Record the temperature at which the first liquid drop appears (onset) and the

temperature at which the entire sample becomes a clear liquid (clear point). The melting

range is the difference between these two values.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile
Solubility, particularly in aqueous media, is a critical determinant of a compound's bioavailability

and suitability for various formulations. Given the aromatic, halogenated structure, 2-(2,4-
Dichlorophenyl)thiazole-4-carboxylic acid is anticipated to have low aqueous solubility.

Status: Quantitative solubility data is not publicly available. A related compound, 2-(4-Chloro-

phenyl)-thiazole-4-carboxylic acid, has a reported solubility of >36 µg/mL at pH 7.4, suggesting

poor solubility for this class of molecules.[4]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method, OECD 105):

This protocol determines the saturation solubility of the compound in a given solvent system

(e.g., phosphate-buffered saline, pH 7.4).

System Preparation: Add an excess amount of the solid compound to a known volume of the

test solvent (e.g., 10 mg in 1 mL of pH 7.4 PBS) in a glass vial. The excess solid is crucial to

ensure saturation is achieved.

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or

37 °C) for a minimum of 24-48 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. To ensure complete removal of solid particles, centrifuge the samples at high speed

(e.g., 14,000 rpm for 15 minutes).

Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the

supernatant with an appropriate mobile phase and quantify the concentration of the

dissolved compound using a validated analytical method, such as HPLC-UV.

Causality: The 24-48 hour equilibration period is essential to ensure that the measured

concentration represents the true thermodynamic solubility, not a transient supersaturated

state. Centrifugation is a critical step to prevent undissolved microparticles from artificially

inflating the measured concentration.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Acidity Constant (pKa)
The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and

50% deprotonated. For a carboxylic acid, this dictates its charge state in physiological

environments, profoundly impacting its solubility, membrane permeability, and receptor binding.

Status: pKa data is not publicly available. Carboxylic acids typically have pKa values in the

range of 2-5.[5][6]

Protocol for pKa Determination via Potentiometric Titration:

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent

system (e.g., water/methanol) to a known concentration (e.g., 0.01 M). The co-solvent is

necessary if aqueous solubility is low.

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C).

Use a calibrated pH electrode to monitor the pH.

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

Data Acquisition: Record the pH of the solution after each addition of titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the point where half of the acid has been neutralized). This can be

determined from the first derivative of the titration curve.

Causality: This method directly measures the change in proton concentration (pH) as the

carboxylic acid is neutralized by a strong base. The inflection point of the resulting curve

corresponds to the equivalence point, and the pKa is precisely determined at the midpoint of

this neutralization, providing a thermodynamically accurate value.

Lipophilicity (LogP and LogD)
Lipophilicity is one of the most important physicochemical properties in drug discovery,

influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[7][8] It is

measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient

(LogD) at a specific pH for ionizable compounds.
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Status: LogP/LogD data is not publicly available. The presence of two chlorine atoms and two

aromatic rings suggests the compound is highly lipophilic.

Protocol for LogP/D Determination (Shake-Flask Method, OECD 107):

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., pH

7.4 PBS for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by

mixing them overnight and then separating the layers. This step is critical to prevent volume

changes during the experiment.

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-

octanol).

Partitioning: Add a known volume of the stock solution to a known volume of the aqueous

phase in a glass vial.

Equilibration: Seal the vial and shake vigorously for several hours at a constant temperature

to allow the compound to partition between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and

aqueous layers.

Quantification: Carefully sample both the organic and aqueous layers. Determine the

concentration of the compound in each phase (C_oct and C_aq) using a validated HPLC-UV

method.

Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).
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Caption: Workflow for Shake-Flask LogD Determination.

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of the

compound. While specific spectra for this molecule are not in public databases, its expected

spectral characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule by their characteristic

vibrations.

O-H Stretch: A very broad absorption is expected between 2500-3300 cm⁻¹, characteristic of

the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹,

corresponding to the carbonyl of the carboxylic acid.

C=N/C=C Stretch: Aromatic and thiazole ring stretching vibrations are expected in the 1450-

1600 cm⁻¹ region.

C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region can often be attributed to C-Cl

bonds on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR:

Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing >10

ppm.

Thiazole Proton (-CH): A singlet expected around 8.0-8.5 ppm.

Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring will appear in the

aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling (a doublet,

a singlet/narrow doublet, and a doublet of doublets are expected).

¹³C NMR:

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

Aromatic/Thiazole Carbons: Multiple signals between 115-155 ppm.
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C-Cl Carbons: The carbons directly attached to chlorine will have their chemical shifts

influenced by the halogen.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming

the elemental composition.

Molecular Ion (M+): The electron impact (EI) or electrospray ionization (ESI) spectrum

should show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a

characteristic isotopic pattern will be observed: a base peak (M+), a peak at M+2 (approx.

65% of M+), and a peak at M+4 (approx. 10% of M+), corresponding to the ³⁵Cl₂ and ³⁷Cl

isotopes.

Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-

COOH, 45 Da) and potentially cleavage of the bond between the phenyl and thiazole rings.

Plausible Synthetic Route
Thiazole carboxylic acids are commonly synthesized via the Hantzsch thiazole synthesis or by

modification of pre-formed thiazole rings. A plausible and widely used method involves the

reaction of an α-haloketone with a thioamide.[1]

Proposed Workflow:

Thioamide Formation: 2,4-dichlorobenzaldehyde is converted to 2,4-dichlorothiobenzamide.

Halogenation of Pyruvic Acid Derivative: Ethyl pyruvate is brominated to form ethyl

bromopyruvate.

Hantzsch Cyclization: 2,4-dichlorothiobenzamide reacts with ethyl bromopyruvate to form the

ethyl ester of the target molecule, ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using LiOH or

NaOH) followed by acidic workup to yield the final product, 2-(2,4-Dichlorophenyl)thiazole-
4-carboxylic acid.[1][9]
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Caption: Plausible Hantzsch Synthesis and Hydrolysis Route.

Conclusion
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a compound of significant interest for

which foundational physicochemical data is lacking in the public domain. This guide has

established its chemical identity and provided a framework for its empirical characterization.

The detailed protocols for determining melting point, solubility, pKa, and LogD are designed to

be robust, reproducible, and grounded in established scientific principles. The predicted

spectroscopic data and plausible synthetic route further equip researchers to confidently

synthesize, identify, and utilize this valuable chemical building block in their drug discovery and

development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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